A-485

描述

A-485 是一种有效的、选择性的组蛋白乙酰转移酶 (HAT) 辅激活因子 p300 抑制剂。作为 p300/CBP 家族的一员,p300 通过乙酰化组蛋白和其他蛋白质在调节基因转录中发挥着至关重要的作用。 具体而言,this compound 靶向 p300 和 CREB 结合蛋白 (CBP) 的 HAT 结构域,抑制它们的催化活性 .

准备方法

合成路线: A-485 的合成路线涉及特定化学反应,以组装其分子结构。不幸的是,文献中没有广泛提供详细的合成途径。它通过精心设计的步骤合成,以实现其所需的特性。

工业生产: 关于 this compound 的大规模工业生产方法的信息有限。通常,制药公司会优化合成路线,以实现可扩展性、成本效益和纯度。工业生产可能涉及对实验室规模合成的修改。

化学反应分析

反应: 由于 A-485 对 p300 的抑制活性,它参与了各种化学反应。虽然没有明确记录特定的反应,但它可能与其他分子(包括蛋白质和核酸)发生相互作用。

常用试剂和条件: 在 this compound 相关反应中使用的试剂和条件取决于具体情况。研究人员可能会使用特定的缓冲液、溶剂和催化剂来调节其活性。详细的信息仍然是专有的。

主要产物: this compound 的主要功能在于抑制 p300 介导的乙酰化。其主要产物是抑制基因转录和对细胞过程的下游影响。

科学研究应用

Anti-inflammatory Applications

A-485 has been shown to alleviate acute liver injury by targeting inflammation-related signaling pathways. In a study involving LPS/GalN-stimulated mice, this compound administration resulted in:

- Reduction of Histopathological Abnormalities : The compound improved survival rates and lowered plasma aminotransferases.

- Inhibition of Pro-inflammatory Gene Expression : this compound significantly inhibited H3K27ac and H3K18ac at promoter regions of inflammatory genes, leading to decreased transcription and reduced leukocyte infiltration .

This suggests that this compound could be a potential therapeutic candidate for treating acute inflammatory diseases.

Metabolic Disease Management

Research indicates that this compound can regulate metabolic processes by inhibiting lipogenesis and gluconeogenesis. Key findings include:

- Decreased Lipid Accumulation : In this compound-treated mice, lipid content and expression of lipogenic genes were significantly reduced.

- Inhibition of Hepatic Glucose Production : this compound prevented the acetylation of FOXO1, leading to its degradation and reduced expression of gluconeogenic enzymes .

These mechanisms highlight this compound's potential in managing metabolic disorders such as obesity and type 2 diabetes.

Cancer Therapeutics

This compound has shown promise in various cancer models due to its ability to inhibit tumor growth:

- Non-Small Cell Lung Cancer (NSCLC) : In combination with TRAIL (a pro-apoptotic agent), this compound enhanced cell death in both sensitive and resistant NSCLC cell lines. This combination was effective against 3D spheroid cultures of EGFR-TKI-resistant cells .

- Growth Hormone-Producing Adenomas : The compound inhibited cell proliferation and the secretion of growth hormone by downregulating oncogenes involved in tumorigenesis, demonstrating its potential as a therapy for pituitary tumors .

Immune System Modulation

Recent studies have indicated that this compound can mobilize white blood cells selectively, which may have implications for treating diseases characterized by abnormal immune responses. This property could enhance the effectiveness of immunotherapies .

Data Summary

The following table summarizes key findings from studies on this compound:

作用机制

A-485 的作用机制涉及抑制 p300 的 HAT 活性。它破坏了组蛋白和其他蛋白质的乙酰化,影响基因转录。 癌基因(例如,Pttg1、c-Myc)和信号通路(例如,PI3K/AKT/mTOR)的下调有助于其抗肿瘤作用 .

相似化合物的比较

虽然 A-485 由于其对 p300/CBP 的选择性而独一无二,但还有其他 HAT 抑制剂存在。值得注意的化合物包括 C646 和 I-CBP112。this compound 的独特特性使其成为研究表观遗传调控的宝贵工具。

生物活性

A-485 is a selective inhibitor of the p300/CREB-binding protein (CBP) histone acetyltransferase (HAT) domain, recognized for its role in regulating gene expression through acetylation of histones. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and inflammatory diseases.

This compound functions by inhibiting the HAT activity of p300 and CBP, which are critical for the acetylation of histones at specific lysine residues. The inhibition leads to a reduction in the transcriptional activation of various pro-inflammatory and oncogenic genes.

Key Findings from Research Studies

- Inhibition of Inflammatory Responses : A study demonstrated that this compound significantly alleviated acute liver injury in an animal model by inhibiting the transcriptional activation of inflammation-related genes. This was evidenced by a decrease in H3K27ac and H3K18ac modifications at promoter regions of these genes, resulting in reduced leukocyte infiltration and M1 polarization in macrophages .

- Antitumor Activity : this compound has shown promising results in various cancer models. Specifically, it inhibited tumor growth in castration-resistant prostate cancer xenografts and suppressed proliferation in hematological malignancies . Mechanistic studies revealed that this compound downregulated oncogenes involved in critical signaling pathways such as c-Myc and PI3K/AKT/mTOR, thereby inducing apoptosis and cell cycle arrest .

- Selectivity and Potency : The compound exhibits high selectivity for p300/CBP with IC50 values of 2.6 nM for the CBP-bromodomain HAT-C/H3 domain and 9.8 nM for the p300-BHC domain, demonstrating over 1000-fold selectivity against other closely related HATs .

Case Study 1: Acute Liver Injury Model

In a controlled study using a lipopolysaccharide (LPS) and D-galactosamine (GalN) induced mouse model, this compound administration resulted in:

- Histopathological Improvement : Reduced liver damage was observed.

- Biochemical Markers : Significant decreases in plasma aminotransferases were noted.

- Survival Rates : Enhanced survival rates in treated groups compared to controls.

Case Study 2: Prostate Cancer

In xenograft models of castration-resistant prostate cancer:

- Tumor Growth Inhibition : this compound treatment led to significant reductions in tumor size.

- Mechanistic Insights : RNA sequencing indicated downregulation of several oncogenes, correlating with reduced tumor proliferation.

Table 1: Summary of Biological Activities of this compound

Table 2: Mechanistic Pathways Affected by this compound

| Pathway | Effect | Implication |

|---|---|---|

| PI3K/AKT/mTOR | Downregulation | Reduced cell survival |

| c-Myc | Downregulation | Inhibition of tumor progression |

| Inflammatory Signaling | Suppression | Alleviation of acute liver injury |

属性

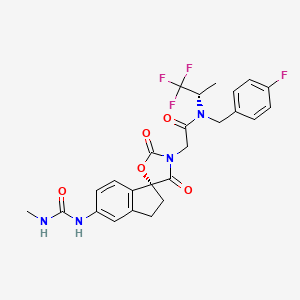

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[(3R)-6-(methylcarbamoylamino)-2',4'-dioxospiro[1,2-dihydroindene-3,5'-1,3-oxazolidine]-3'-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F4N4O5/c1-14(25(27,28)29)32(12-15-3-5-17(26)6-4-15)20(34)13-33-21(35)24(38-23(33)37)10-9-16-11-18(7-8-19(16)24)31-22(36)30-2/h3-8,11,14H,9-10,12-13H2,1-2H3,(H2,30,31,36)/t14-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVJKILQRBSEAG-LFPIHBKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)C3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(F)(F)F)N(CC1=CC=C(C=C1)F)C(=O)CN2C(=O)[C@]3(CCC4=C3C=CC(=C4)NC(=O)NC)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F4N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of A-485?

A1: this compound acts as a ligand for the p300/CBP protein. []

Q2: How does this compound binding to p300/CBP impact cellular processes?

A2: Binding of this compound to p300/CBP can initiate its degradation, potentially leading to downstream effects on gene expression and cellular function. []

Q3: What is the significance of p300/CBP degradation in a cellular context?

A3: p300/CBP are transcriptional coactivators involved in various cellular processes, including cell growth, differentiation, and apoptosis. Their degradation can therefore have significant effects on cell fate and function.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided text doesn't explicitly state the molecular formula and weight, these can be deduced from the full chemical name and calculated accordingly.

Q5: Is there any available spectroscopic data for this compound?

A5: The provided research papers do not offer specific spectroscopic data for this compound.

Q6: Has the material compatibility of this compound been investigated?

A6: The provided research papers do not explicitly discuss the material compatibility of this compound.

Q7: What is known about the stability of this compound under various conditions?

A7: Information about the stability of this compound under various conditions is not provided in the research papers.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research papers do not suggest any inherent catalytic properties of this compound.

Q9: Have any computational studies been performed on this compound?

A9: The research papers do not mention any specific computational studies or QSAR models related to this compound.

Q10: How do structural modifications of this compound affect its binding affinity to p300/CBP?

A10: The provided papers do not delve into the specific structure-activity relationships of this compound and its analogues.

Q11: What is known about the formulation strategies for this compound?

A11: The research papers provided do not include details about specific formulation strategies for this compound.

Q12: Is there information available regarding the SHE regulations concerning this compound?

A12: The provided papers do not discuss SHE regulations pertaining to this compound. This information would typically be found in safety data sheets and regulatory documents.

Q13: Has the pharmacokinetic profile of this compound been investigated?

A13: The provided research papers do not provide details regarding the pharmacokinetic profile (ADME) of this compound.

Q14: What cell-based assays have been used to assess the activity of this compound?

A15: Research paper [] utilized a myeloma cell line, MM1.S, to assess cell viability and p300 degradation induced by this compound conjugated with pomalidomide and different linkers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。